Synthesis of 4-(4'-carboxyphenyl)piperidine: An In-depth Technical Guide
Synthesis of 4-(4'-carboxyphenyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(4'-carboxyphenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The described methodology leverages a multi-step sequence beginning with the readily available N-Boc-4-piperidone, culminating in the target molecule through a key Suzuki-Miyaura coupling reaction. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important compound.
Overview of the Synthetic Strategy
The synthesis of 4-(4'-carboxyphenyl)piperidine can be efficiently achieved through a five-step sequence. The core of this strategy involves the formation of a carbon-carbon bond between the piperidine ring and the phenyl moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The subsequent hydrolysis of a nitrile group yields the final carboxylic acid.
The key stages of the synthesis are:
-
Vinyl Triflate Formation: Conversion of N-Boc-4-piperidone to its corresponding vinyl triflate.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the vinyl triflate with 4-cyanophenylboronic acid.
-
Reduction of the Tetrahydropyridine: Hydrogenation of the double bond within the piperidine ring.
-
Nitrile Hydrolysis and Deprotection: Conversion of the cyano group to a carboxylic acid and removal of the Boc protecting group.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
This initial step activates the 4-position of the N-Boc-4-piperidone for the subsequent Suzuki-Miyaura coupling by converting the ketone into a vinyl triflate.
Materials:
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N-Boc-4-piperidone (1.0 eq)
-
Lithium hexamethyldisilazide (LHMDS) (1.1 eq)
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N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add LHMDS solution dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
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In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF.
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Add the PhNTf₂ solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the vinyl triflate as a colorless oil.[1][2]
Step 2: Synthesis of tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
This key step forms the C-C bond between the piperidine precursor and the phenyl ring through a Suzuki-Miyaura cross-coupling reaction.
Materials:
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tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
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2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
1,4-Dioxane
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Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the vinyl triflate, 4-cyanophenylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution.
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Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Step 3: Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate
The double bond in the tetrahydropyridine ring is reduced to yield the fully saturated piperidine ring.
Materials:
-
tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the tetrahydropyridine derivative in methanol or ethyl acetate in a hydrogenation flask.
-
Add 10% Pd/C to the solution.
-
Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.
Step 4: Synthesis of 4-(4-carboxyphenyl)piperidine
This final step involves the hydrolysis of the nitrile to a carboxylic acid and the simultaneous or subsequent removal of the Boc protecting group under acidic conditions.
Materials:
-
tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (1.0 eq)
-
Concentrated hydrochloric acid (HCl) or a solution of HBr in acetic acid
-
Water
Procedure:
-
Dissolve the N-Boc-4-(4-cyanophenyl)piperidine in concentrated hydrochloric acid or a solution of hydrobromic acid in acetic acid.
-
Heat the mixture to reflux for 12-24 hours. The hydrolysis of the nitrile and the deprotection of the Boc group occur under these conditions.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a base (e.g., NaOH solution) to a pH of approximately 5-6.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or reverse-phase HPLC to obtain 4-(4-carboxyphenyl)piperidine.[3]
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of 4-(4'-carboxyphenyl)piperidine. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Vinyl Triflate Formation | N-Boc-4-piperidone | tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate | 75-85% |
| 2 | Suzuki-Miyaura Coupling | Vinyl triflate derivative | tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | 60-80% |
| 3 | Hydrogenation | Tetrahydropyridine derivative | tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | >95% |
| 4 | Nitrile Hydrolysis & Deprotection | N-Boc-4-(4-cyanophenyl)piperidine | 4-(4-carboxyphenyl)piperidine | 60-70% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic route to 4-(4'-carboxyphenyl)piperidine.
Caption: Synthetic workflow for 4-(4'-carboxyphenyl)piperidine.
References
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
